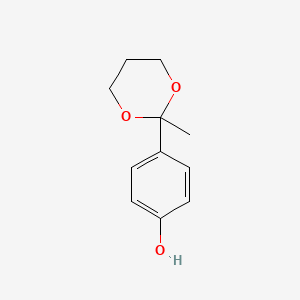
JWH-175-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH-175-d11 is a synthetic cannabinoid belonging to the naphthylmethylindole family. It acts as a cannabinoid receptor agonist and was developed by the scientist John W. Huffman and his colleagues at Clemson University. This compound is closely related to JWH-018, a widely used cannabinoid designer drug, but with a deuterium-labeled methylene bridge instead of a ketone bridge .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JWH-175-d11 involves the reaction of 1-pentylindole with 1-naphthylmethyl chloride under basic conditions to form the desired product. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions
JWH-175-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the indole or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
科学研究应用
JWH-175-d11 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
作用机制
JWH-175-d11 exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor, in the central nervous system. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in the compound’s psychoactive effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
相似化合物的比较
Similar Compounds
JWH-018: A closely related compound with a ketone bridge instead of a methylene bridge.
JWH-176: Another synthetic cannabinoid with similar structure and effects.
JWH-184: A compound with a different substitution pattern on the naphthyl ring
Uniqueness
JWH-175-d11 is unique due to its deuterium-labeled methylene bridge, which provides distinct pharmacokinetic properties compared to its non-deuterated counterparts. This labeling can affect the compound’s metabolic stability and bioavailability, making it a valuable tool in pharmacological and toxicological studies .
属性
CAS 编号 |
1794828-59-3 |
|---|---|
分子式 |
C24H25N |
分子量 |
338.538 |
IUPAC 名称 |
3-(naphthalen-1-ylmethyl)-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3/i1D3,2D2,3D2,8D2,16D2 |
InChI 键 |
TYBRSILIYTUTSQ-IHULVLPZSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 |
同义词 |
3-(1-Naphthalenylmethyl)-1-(pentyl-d11)-1H-indole; JWH 175-d11 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)





![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
